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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzamide

Cat. No.: B082155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectral analysis of 4-Methoxy-3-nitrobenzamide. The information is curated

for professionals in research, scientific, and drug development fields, presenting detailed data

and methodologies to support advanced studies and applications of this compound.

Molecular Structure and Properties
4-Methoxy-3-nitrobenzamide is a substituted aromatic compound with the chemical formula

C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The molecule consists of a benzene ring

substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a carboxamide group (-

CONH₂). The systematic IUPAC name for this compound is 4-methoxy-3-nitrobenzamide.

The structural arrangement of these functional groups dictates the molecule's chemical

reactivity and physical properties. The electron-donating methoxy group and the electron-

withdrawing nitro and amide groups influence the electron density distribution within the

aromatic ring, making it a versatile intermediate in organic synthesis.

Below is a 2D representation of the molecular structure of 4-Methoxy-3-nitrobenzamide:

Caption: 2D structure of 4-Methoxy-3-nitrobenzamide.

Table 1: Physicochemical Properties of 4-Methoxy-3-nitrobenzamide
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Property Value Source

Molecular Formula C₈H₈N₂O₄ -

Molecular Weight 196.16 g/mol -

InChIKey
PCQFJXUTKOUTRW-

UHFFFAOYSA-N
[1]

SMILES
COc1ccc(cc1--INVALID-LINK--

=O)C(N)=O
[1]

Melting Point 175 °C [1]

Synthesis of 4-Methoxy-3-nitrobenzamide
A common and effective method for the synthesis of 4-Methoxy-3-nitrobenzamide involves

the amidation of 4-methoxy-3-nitrobenzoic acid. This process typically involves the conversion

of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by

reaction with ammonia.

Experimental Protocol: Amidation of 4-Methoxy-3-
nitrobenzoic Acid
This protocol is adapted from the general procedure for the synthesis of similar benzamide

derivatives.

Materials:

4-Methoxy-3-nitrobenzoic acid

Thionyl chloride (SOCl₂)

Concentrated ammonium hydroxide (NH₄OH)

Toluene (or another suitable inert solvent)

Dichloromethane (or another suitable aprotic solvent)
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Ice

Procedure:

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in toluene. Add

thionyl chloride (2.0 equivalents) dropwise to the suspension. Heat the mixture to reflux and

maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas

evolution).

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the excess thionyl chloride and toluene under reduced pressure using

a rotary evaporator. This will yield the crude 4-methoxy-3-nitrobenzoyl chloride.

Amidation: Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane.

In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath.

Slowly add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with

vigorous stirring.

Product Isolation: Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly

warm to room temperature. The solid product, 4-Methoxy-3-nitrobenzamide, will precipitate

out of the solution.

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold

water to remove any remaining salts. The product can be further purified by recrystallization

from a suitable solvent, such as ethanol or an ethanol/water mixture.

4-Methoxy-3-nitrobenzoic acid React with SOCl₂ in Toluene (Reflux) 4-Methoxy-3-nitrobenzoyl chloride React with conc. NH₄OH (0°C to RT) 4-Methoxy-3-nitrobenzamide

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Methoxy-3-nitrobenzamide.

Spectroscopic Analysis
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The structural elucidation of 4-Methoxy-3-nitrobenzamide is accomplished through various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While

experimental data for the target molecule is not readily available in a consolidated form, the

following sections provide predicted and comparative data based on structurally similar

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Methoxy-3-nitrobenzamide is expected to show distinct

signals for the aromatic protons, the methoxy protons, and the amide protons. The chemical

shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Methoxy-3-nitrobenzamide

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic-H (ortho to amide) ~8.2 d

Aromatic-H (ortho to nitro) ~7.8 dd

Aromatic-H (ortho to methoxy) ~7.2 d

Methoxy (-OCH₃) ~4.0 s

Amide (-NH₂) ~7.5 and ~7.9 (broad) s

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the

molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive

to the nature of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-3-nitrobenzamide
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Carbon Predicted Chemical Shift (ppm)

C=O (amide) ~167

C-OCH₃ ~158

C-NO₂ ~140

C-CONH₂ ~133

Aromatic CH 110 - 130

-OCH₃ ~57

FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key

vibrational frequencies are expected for the amide, nitro, and methoxy groups, as well as the

aromatic ring.

Table 4: Characteristic FT-IR Absorption Bands for 4-Methoxy-3-nitrobenzamide

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (amide) 3400 - 3200 Medium

C-H Stretch (aromatic) 3100 - 3000 Medium

C=O Stretch (amide) ~1660 Strong

N-O Stretch (nitro, asymmetric) ~1530 Strong

N-O Stretch (nitro, symmetric) ~1350 Strong

C-O Stretch (methoxy) ~1250 Strong

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The fragmentation of 4-Methoxy-3-nitrobenzamide under electron

ionization (EI) is expected to proceed through characteristic losses of functional groups.
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Caption: Proposed mass spectrometry fragmentation pathway.

Potential Biological Activity
While specific biological activity for 4-Methoxy-3-nitrobenzamide is not extensively

documented, the broader class of nitrobenzamides has been investigated for various

therapeutic applications.

Anticancer Activity: Some nitrobenzamide derivatives have shown potential as anticancer

agents. Their mechanism of action can involve the inhibition of key enzymes in cancer cell

proliferation and survival.

PARP Inhibition: Benzamide-containing compounds are known to be inhibitors of poly(ADP-

ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a class

of targeted cancer therapies. The nitro and methoxy substitutions on the benzamide scaffold

could modulate its interaction with the PARP active site.

Further research is required to elucidate the specific biological targets and therapeutic potential

of 4-Methoxy-3-nitrobenzamide.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b082155?utm_src=pdf-body-img
https://www.benchchem.com/product/b082155?utm_src=pdf-body
https://www.benchchem.com/product/b082155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxy-3-nitrobenzamide is a versatile chemical compound with potential applications in

organic synthesis and medicinal chemistry. This technical guide has provided a detailed

overview of its molecular structure, properties, a plausible synthetic route, and predicted

spectroscopic data. The information presented herein serves as a valuable resource for

researchers and scientists working with this and related compounds, facilitating further

investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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